molecular formula C5H5Cu B15466813 copper(1+);2-methylbut-1-en-3-yne CAS No. 56964-06-8

copper(1+);2-methylbut-1-en-3-yne

Cat. No.: B15466813
CAS No.: 56964-06-8
M. Wt: 128.64 g/mol
InChI Key: PIKQBRANVKXSQS-UHFFFAOYSA-N
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Description

Copper(1+);2-methylbut-1-en-3-yne is an organocopper compound with the molecular formula C5H5Cu and a molecular weight of 128.64 g/mol . It is also known by its synonym, cuprous isopropenylacetylene . This compound falls under the category of organo-inorganic compounds and is intended for Research Use Only (RUO), strictly for laboratory research purposes and not for diagnostic, therapeutic, or personal use. While specific biological or catalytic studies on this exact compound are limited in the literature, copper(I) complexes, in general, are a significant area of investigation in modern research. Copper complexes are recognized for their diverse applications due to the metal's flexible redox chemistry and ability to adopt various coordination geometries . Research into analogous copper(I) complexes has revealed their potential as biologically active compounds, with studies highlighting antimicrobial, antifungal, and anticancer activities in various experimental models . The mechanism of action for such copper complexes often involves interactions with biological macromolecules like DNA, potentially leading to oxidative damage through reactive oxygen species (ROS) generation via Fenton-type reactions , or the disruption of enzyme function . Beyond biomedical applications, copper(I) complexes are increasingly explored in energy-related fields. Their photophysical and electrochemical properties make them promising candidates as sensitizers and redox mediators in devices such as dye-sensitized solar cells (DSCs), where they can serve as more sustainable and earth-abundant alternatives to precious metals like ruthenium or iridium . Researchers are invited to investigate the specific properties and potential applications of this compound in their own experimental systems.

Properties

CAS No.

56964-06-8

Molecular Formula

C5H5Cu

Molecular Weight

128.64 g/mol

IUPAC Name

copper(1+);2-methylbut-1-en-3-yne

InChI

InChI=1S/C5H5.Cu/c1-4-5(2)3;/h2H2,3H3;/q-1;+1

InChI Key

PIKQBRANVKXSQS-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C#[C-].[Cu+]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Copper Coordination Compounds

Structural and Electronic Comparisons

  • [Copper(6,6′-dimethyl-2,2′-bipyridine)₂]²⁺/¹⁺ (): Ligand Type: Bidentate bipyridine ligands stabilize copper in both +1 and +2 oxidation states. Redox Activity: Exhibits a low driving force (0.11 eV) for dye regeneration in dye-sensitized solar cells (DSSCs), achieving 10.3% power conversion efficiency. Key Difference: Unlike 2-methylbut-1-en-3-yne (a monodentate alkyne), bipyridine ligands enforce a rigid geometry, enhancing redox reversibility.
  • Copper Coordination with Carboxylic Acids/Amino Ligands (): Ligand Diversity: Copper complexes with aromatic carboxylic acids or amino acids typically form stable, octahedral geometries. Synthesis: Prepared via reaction of cupric salts (e.g., CuCl₂) with ligands like amines or steroids. Key Difference: Alkyne ligands (e.g., 2-methylbut-1-en-3-yne) likely form linear or trigonal planar geometries due to weaker coordination strength compared to carboxylates or amines.

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